REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7](F)[C:6](C)=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12].CS([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)(=O)=O.C([O-])([O-])=O.[K+].[K+].O>CS(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N:18]2[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)[CH:6]=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12] |f:2.3.4|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C(=C1)F)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N1CCNCC1
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with H2O, air
|
Type
|
CUSTOM
|
Details
|
dried for 15 min
|
Duration
|
15 min
|
Type
|
DISSOLUTION
|
Details
|
dissolved in DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.64 mmol | |
AMOUNT: MASS | 0.87 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |